molecular formula C17H20ClN3O3S B2973640 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine CAS No. 477711-95-8

4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

Cat. No.: B2973640
CAS No.: 477711-95-8
M. Wt: 381.88
InChI Key: IMHALMGUDUBLAK-UHFFFAOYSA-N
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Description

4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry research. This molecule incorporates multiple privileged structural motifs, including a morpholine ring and a sulfinyl-linked chlorobenzyl group attached to a pyrimidine core, a scaffold frequently explored in drug discovery . Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are fundamental in the design of bioactive molecules due to their ability to engage in diverse interactions with biological targets . The morpholine ring, in particular, is a common feature in many pharmacologically active compounds and is often utilized to influence the solubility and metabolic stability of experimental molecules . Similarly, the pyrimidine nucleus is a key structure in nucleic acids and numerous enzyme co-factors, making derivatives based on this ring system valuable tools for probing biochemical pathways, including the modulation of enzyme function . As a research chemical, this compound is being investigated for its potential as a kinase inhibitor or for its role in modulating other enzymatic targets relevant to disease pathologies. Researchers are exploring its mechanism of action, which may involve binding to the active sites of specific enzymes or interfering with signal transduction pathways in cellular models. Its physicochemical properties, such as the sulfinyl group acting as a hydrogen bond acceptor, are key to its interactions with biological systems. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfinyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-23-11-15-10-16(21-6-8-24-9-7-21)20-17(19-15)25(22)12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHALMGUDUBLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)S(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H22ClN3O2SC_{19}H_{22}ClN_3O_2S, and it features a morpholine ring linked to a pyrimidine moiety with a chlorobenzyl sulfinyl group. The structural complexity of this compound suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight371.91 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP3.5

The biological activity of this compound has been investigated in various studies, revealing several mechanisms:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Cancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent .
  • Inflammatory Disease Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing diseases such as rheumatoid arthritis .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of S. aureus and E. coli
Anti-inflammatoryReduced pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Sulfur Oxidation State Biological Activity (Inferred) Evidence Source
Target Compound C₂₁H₂₀ClN₃O₂S 4-Chlorobenzyl, Methoxymethyl Sulfinyl (+4) Antimicrobial, kinase inhibition (structural inference)
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine (306980-67-6) C₂₁H₂₀ClN₃O₂S 4-Chlorobenzyl, Phenyl Sulfinyl (+4) CNS activity (phenyl group enhances lipophilicity)
4-Chlorobenzyl 4-(methoxymethyl)-6-morpholino-2-pyrimidinyl sulfone (354777-03-0) C₂₀H₂₀ClN₃O₃S 4-Chlorobenzyl, Methoxymethyl Sulfone (+6) Improved metabolic stability (sulfone resists oxidation)
4-[6-[(Phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine (303147-55-9) C₂₀H₂₀N₄O₃S Phenylsulfonyl, Pyridinyl Sulfone (+6) Kinase inhibition (pyridinyl enhances π-π stacking)
4-([(4-Chlorobenzyl)sulfanyl]methyl)-6-[(2,4-dichlorobenzyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (338961-25-4) C₂₄H₁₈Cl₃N₃S₂ 4-Chlorobenzyl, 2,4-Dichlorobenzyl Sulfide (-2) Broad-spectrum antimicrobial (multiple Cl groups)

Key Observations

Sulfur Oxidation State :

  • The sulfinyl group in the target compound (+4 oxidation state) balances reactivity and metabolic stability compared to sulfides (-2) and sulfones (+6). Sulfones (e.g., CAS 354777-03-0) exhibit higher polarity and resistance to enzymatic degradation but may reduce membrane permeability .
  • Sulfides (e.g., CAS 338961-25-4) are more lipophilic but prone to oxidation, limiting their therapeutic utility .

4-Chlorobenzyl: Common in antimicrobial agents; the Cl atom facilitates halogen bonding with target proteins .

Biological Activity :

  • Morpholine-pyrimidine hybrids are frequently associated with kinase inhibition (e.g., PI3K, mTOR) due to morpholine's ability to occupy hydrophobic pockets in ATP-binding sites .
  • The target compound’s sulfinyl group may confer unique binding interactions, as seen in sulfoxides like omeprazole, which exploit chirality for enhanced activity .

Research Findings

  • Synthetic Feasibility : Compounds with sulfinyl groups (e.g., target compound) require controlled oxidation steps (e.g., using mCPBA), whereas sulfones are synthesized via harsher oxidation (e.g., H₂O₂/acid) .

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